2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamide hydrochloride
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Overview
Description
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamide hydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of particular interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamide hydrochloride typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions.
Amination: The benzofuran core is then subjected to amination reactions to introduce the amino group. This step often involves the use of reagents such as amines and catalysts under controlled conditions.
Acylation: The amino group is further acylated with N-methylacetamide to form the desired compound. This step may require the use of acylating agents and specific reaction conditions to ensure high purity and yield.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamide hydrochloride has several scientific research applications:
Biology: Studied for its interactions with biological targets and its potential as a lead compound for drug development.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and bacterial growth . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran derivative with potential anti-cancer and anti-viral activities.
Uniqueness
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamide hydrochloride is unique due to its specific structural features and the presence of the N-methylacetamide group, which may confer distinct biological activities and pharmacological properties compared to other benzofuran derivatives
Properties
CAS No. |
2731007-62-6 |
---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.7 |
Purity |
95 |
Origin of Product |
United States |
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